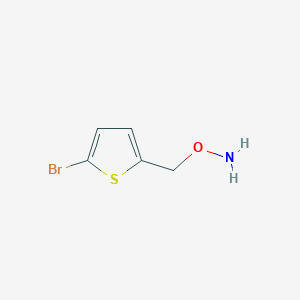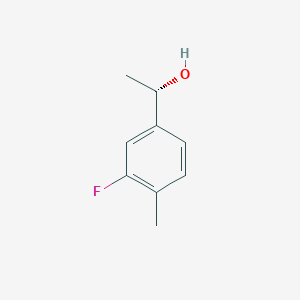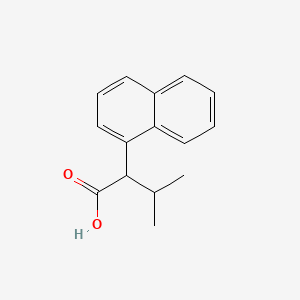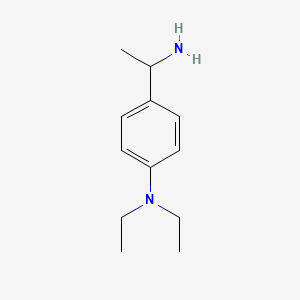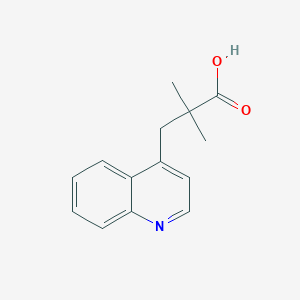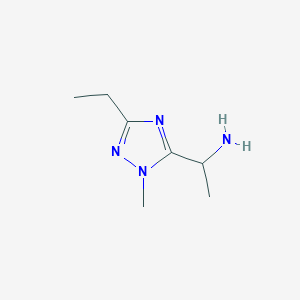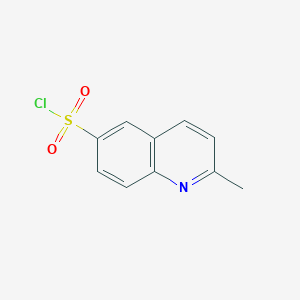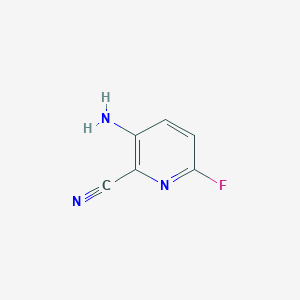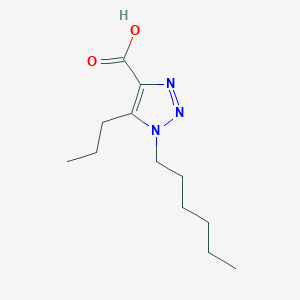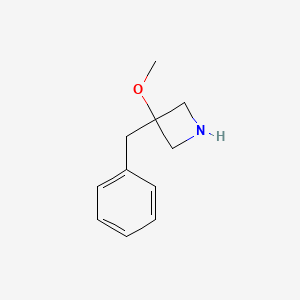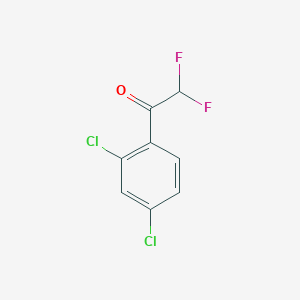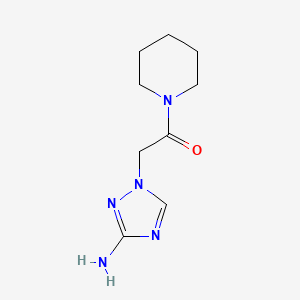
2-(3-Amino-1h-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-1h-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic compound that features a triazole ring and a piperidine ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Final Assembly: The final compound is obtained by coupling the triazole and piperidine intermediates under suitable conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the piperidine ring.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the triazole or piperidine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, derivatives of this compound might be explored for their interactions with enzymes, receptors, or other biological targets.
Medicine
Medicinal chemistry could investigate this compound for potential therapeutic applications, such as antimicrobial, antiviral, or anticancer activities.
Industry
In industry, the compound might be used in the development of new materials, catalysts, or other functional products.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins, nucleic acids, or other biomolecules, potentially inhibiting or modulating their function. The triazole ring might interact with metal ions or other cofactors, while the piperidine ring could influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)ethan-1-one: A simpler analog without the triazole ring.
3-Amino-1h-1,2,4-triazole: A compound with the triazole ring but lacking the piperidine moiety.
2-(1H-1,2,4-Triazol-1-yl)ethan-1-one: A compound with a similar structure but different functional groups.
Uniqueness
The combination of the triazole and piperidine rings in 2-(3-Amino-1h-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethan-1-one may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H15N5O |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C9H15N5O/c10-9-11-7-14(12-9)6-8(15)13-4-2-1-3-5-13/h7H,1-6H2,(H2,10,12) |
InChI Key |
QSOFGONVSFWDHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


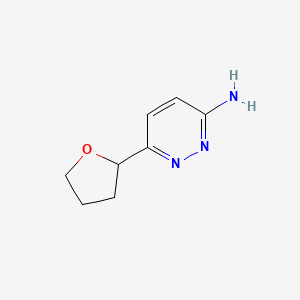
![4-[(2-Nitrophenyl)methyl]piperidine](/img/structure/B13532263.png)
